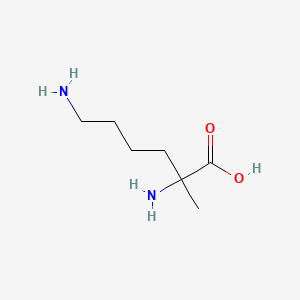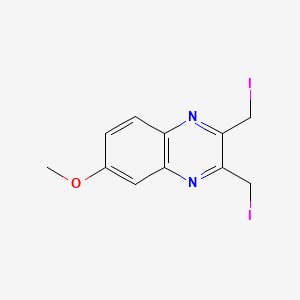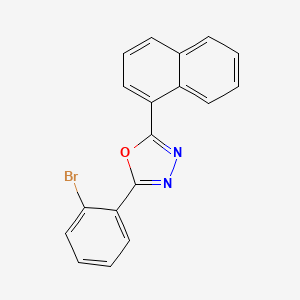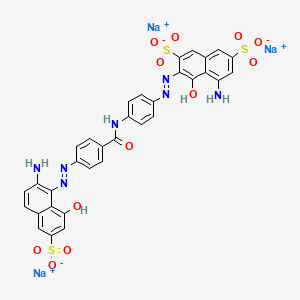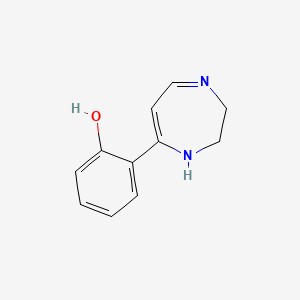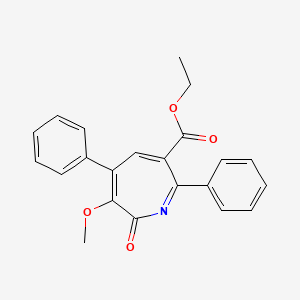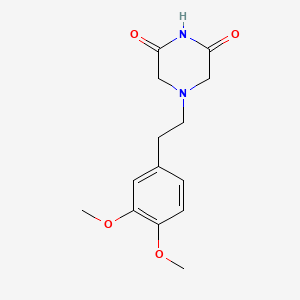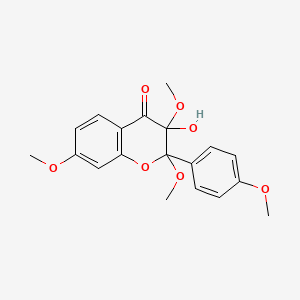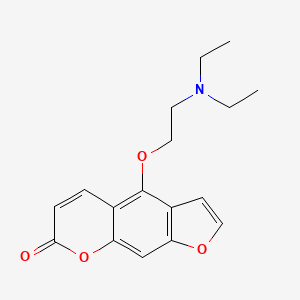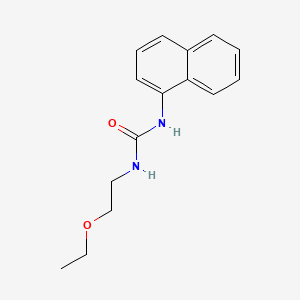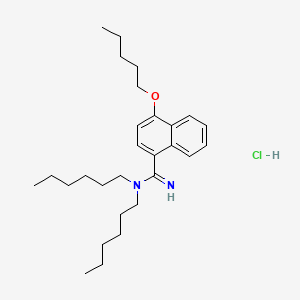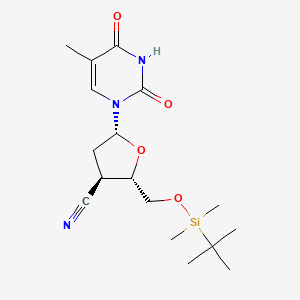
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a diethylamino group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-(diethylamino)pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst such as sulfuric acid to form esters.
Amidation: The carboxylic acid group can react with amines to form amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Amidation: Amines (e.g., aniline, benzylamine) and coupling agents (e.g., DCC) in solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
科学研究应用
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to modulation of their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2,6-Dichloropyridine-4-carboxylic acid: Contains two chlorine atoms at positions 2 and 6 instead of a diethylamino group.
2,6-Pyridinedicarbonyl dichloride: Contains two carboxylic acid groups at positions 2 and 6 instead of a diethylamino group.
Uniqueness
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is unique due to the presence of both a diethylamino group and a carboxylic acid group on the pyridine ring
属性
CAS 编号 |
6313-57-1 |
|---|---|
分子式 |
C10H13ClN2O2 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
2-chloro-6-(diethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-13(4-2)9-6-7(10(14)15)5-8(11)12-9/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
TVEGGFIPLKNNDA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=CC(=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


